molecular formula C8H7FO B11794245 4-Fluoro-2,3-dihydrobenzofuran

4-Fluoro-2,3-dihydrobenzofuran

Cat. No.: B11794245
M. Wt: 138.14 g/mol
InChI Key: HCBQXDCGBLXQST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-2,3-dihydrobenzofuran is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound features the 2,3-dihydrobenzofuran scaffold, a structure prevalent in numerous biologically active natural products and synthetic pharmaceuticals, modified with a fluorine atom to enhance its physicochemical properties and potential for target binding . The primary research value of this compound lies in its utility as a versatile synthetic intermediate for the development of novel therapeutic agents. Scientific studies on closely related fluorinated dihydrobenzofuran derivatives have demonstrated promising anti-inflammatory and anticancer activities . In research settings, such compounds have been shown to suppress key inflammatory mediators, including prostaglandin E2 (PGE2) and interleukin-6 (IL-6), by inhibiting the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (NOS2) in cellular models . Furthermore, certain difluorinated analogues inhibit cancer cell proliferation and induce apoptosis, as evidenced by the cleavage of PARP-1 and DNA fragmentation in human colorectal adenocarcinoma cells (HCT116) . The incorporation of fluorine, a key strategy in drug design, can improve a molecule's metabolic stability, membrane permeability, and overall bioavailability . Researchers leverage this compound to synthesize and optimize new chemical entities, particularly for probing inflammation-driven diseases and oncology targets. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7FO

Molecular Weight

138.14 g/mol

IUPAC Name

4-fluoro-2,3-dihydro-1-benzofuran

InChI

InChI=1S/C8H7FO/c9-7-2-1-3-8-6(7)4-5-10-8/h1-3H,4-5H2

InChI Key

HCBQXDCGBLXQST-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C(=CC=C2)F

Origin of Product

United States

Advanced Spectroscopic Characterization Techniques for Fluoro 2,3 Dihydrobenzofurans

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Vibrational Assignments

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For fluorinated compounds such as 4-Fluoro-2,3-dihydrobenzofuran, a combination of 1H, 13C, and 19F NMR provides a comprehensive understanding of the atomic connectivity and spatial relationships within the molecule.

Proton (1H) NMR Spectroscopy

In the 1H NMR spectrum of this compound, distinct signals are expected for the aliphatic protons of the dihydrofuran ring and the aromatic protons of the benzene (B151609) ring.

The protons on the dihydrofuran ring, H-2 and H-3, form an ethyl-like system. The H-2 protons (O-CH2) are expected to resonate as a triplet, shifted downfield due to the deshielding effect of the adjacent oxygen atom. The H-3 protons (Ar-CH2) will also appear as a triplet from coupling to the H-2 protons.

The aromatic region will display more complex splitting patterns due to both homonuclear (1H-1H) and heteronuclear (1H-19F) coupling. The fluorine substituent at the C-4 position significantly influences the chemical shifts and multiplicities of the neighboring aromatic protons (H-5 and H-7). The H-5 proton, being ortho to the fluorine atom, will exhibit a doublet of doublets due to coupling with both the fluorine atom and the meta H-7 proton. The H-7 proton will likely appear as a doublet of doublets from coupling to H-5 and the oxygen-bearing carbon. The chemical shift of the H-6 proton will be influenced by its neighboring protons. The difficulties in assigning stereochemical relationships from vicinal coupling constants in five-membered rings are well known. researchgate.net

Table 1: Predicted 1H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound.
ProtonPredicted δ (ppm)MultiplicityCoupling Constants (J) in Hz
H-2~4.6t3JH2-H3 ≈ 8.5
H-3~3.2t3JH3-H2 ≈ 8.5
H-56.8 - 7.2dd3JH5-F4, 3JH5-H6
H-66.8 - 7.2ddd3JH6-H5, 3JH6-H7, 4JH6-F4
H-76.7 - 7.0dd3JH7-H6, 4JH7-H5

Carbon-13 (13C) NMR Spectroscopy

The 13C NMR spectrum of this compound is expected to show eight distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are significantly influenced by the electronegativity of the oxygen and fluorine atoms. A key feature of the spectrum is the presence of carbon-fluorine (C-F) coupling, which splits the signals of carbons near the fluorine atom. rsc.orgacdlabs.com

The carbon directly bonded to the fluorine atom, C-4, will appear as a doublet with a large one-bond coupling constant (1JCF), typically in the range of 235-250 Hz. This large splitting is a definitive indicator of a direct C-F bond. Carbons that are two (2JCF), three (3JCF), or even four (4JCF) bonds away from the fluorine atom will also exhibit smaller doublet splittings. researchgate.net The carbons attached to the oxygen atom, C-7a and C-2, are expected to be deshielded and appear at lower fields.

Table 2: Predicted 13C NMR Chemical Shifts (δ) and C-F Coupling Constants (J) for this compound.
CarbonPredicted δ (ppm)Multiplicity (due to F)Predicted JCF (Hz)
C-2~71s-
C-3~30d4JCF ≈ 1-3
C-3a~122d2JCF ≈ 20-25
C-4~158d1JCF ≈ 240-250
C-5~115d2JCF ≈ 20-25
C-6~128d3JCF ≈ 8-10
C-7~110d4JCF ≈ 1-3
C-7a~160d3JCF ≈ 8-10

Fluorine-19 (19F) NMR Spectroscopy for Fluorinated Systems

19F NMR spectroscopy is an exceptionally sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the 19F nucleus. alfa-chemistry.com The chemical shifts in 19F NMR are highly sensitive to the electronic environment, spanning a wide range which minimizes signal overlap. alfa-chemistry.com

For this compound, a single resonance is expected in the 19F NMR spectrum. The chemical shift for an aryl fluoride (B91410) of this type is predicted to be in the range of -110 to -140 ppm relative to CFCl3. The signal will be split by the adjacent ortho protons, H-5, and to a lesser extent by the meta proton, H-3. This coupling will likely result in a complex multiplet, often a doublet of doublets or a triplet, providing further confirmation of the fluorine's position on the aromatic ring.

Table 3: Predicted 19F NMR Spectral Data for this compound.
NucleusPredicted δ (ppm)MultiplicityCoupling Constants (J) in Hz
F-4-110 to -140ddd3JF-H5 ≈ 8-10, 4JF-H6 ≈ 5-7, 4JF-H3 ≈ 2-4

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the stretching and bending vibrations of its specific bonds.

Key expected absorptions include:

Aromatic C-H Stretch: Weak to medium bands appearing above 3000 cm-1 (typically 3030-3100 cm-1). libretexts.org

Aliphatic C-H Stretch: Medium to strong bands appearing just below 3000 cm-1 (typically 2850-2960 cm-1).

Aromatic C=C Stretch: Several medium to strong bands in the 1450-1600 cm-1 region, characteristic of the benzene ring. libretexts.org

C-O-C Asymmetric Stretch: A strong, characteristic band for the aryl alkyl ether linkage, expected in the 1200-1275 cm-1 range. spectroscopyonline.comyoutube.com

C-F Stretch: A strong band for the aryl fluoride bond, typically found in the 1100-1250 cm-1 region.

C-H Out-of-Plane (oop) Bending: Strong bands in the 900-675 cm-1 region, the positions of which are diagnostic of the aromatic substitution pattern. orgchemboulder.comspectroscopyonline.com

Table 4: Predicted FT-IR Characteristic Absorption Bands for this compound.
Vibrational ModeFunctional GroupPredicted Wavenumber (cm-1)Intensity
C-H StretchAromatic3030 - 3100Medium-Weak
C-H StretchAliphatic (CH2)2850 - 2960Medium-Strong
C=C StretchAromatic Ring1450 - 1600Medium-Strong
C-O-C Asymmetric StretchAryl Alkyl Ether1200 - 1275Strong
C-F StretchAryl Fluoride1100 - 1250Strong
C-H "oop" BendAromatic750 - 850Strong

FT-Raman Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. While IR spectroscopy is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule.

For this compound, the following features are expected to be prominent in the FT-Raman spectrum:

Symmetric Aromatic Ring Breathing: A strong, sharp band around 1000 cm-1, which is characteristic of the benzene ring.

Aromatic C=C Stretching: Bands in the 1580-1620 cm-1 region are typically strong in Raman spectra.

Aliphatic C-H Stretching: These vibrations are also Raman active and will appear in the 2850-2960 cm-1 range.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for characterizing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorption (λmax) is influenced by the molecular structure, particularly the presence of chromophores and auxochromes.

For 2,3-dihydrobenzofuran (B1216630), the parent compound of this compound, the electronic spectrum is primarily determined by the benzene ring chromophore. The dihydro-furan ring acts as a substituent that can slightly modify the absorption profile. The introduction of a fluorine atom at the 4-position is expected to have a minor auxochromic effect, potentially causing a small bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength) shift of the absorption bands.

While specific experimental data for this compound is not available, the UV-Vis spectrum of the parent compound, 2,3-dihydrobenzofuran (also known as coumaran), has been reported. This data can serve as a baseline for understanding the expected spectral features.

Table 1: Illustrative UV-Vis Spectral Data for 2,3-Dihydrobenzofuran

CompoundSolventλmax (nm)Molar Absorptivity (ε)
2,3-DihydrobenzofuranData not availableData not availableData not available

Note: Specific absorption maxima and molar absorptivity values for 2,3-dihydrobenzofuran are not consistently reported across publicly accessible databases. The spectrum is generally expected to resemble that of a substituted benzene.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides highly accurate mass measurements of ions, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of a molecule, which is crucial for confirming its identity.

For this compound (C₈H₇FO), HRMS would be used to determine its exact molecular weight. The calculated monoisotopic mass of this compound can be compared to the experimentally measured mass to confirm its elemental formula. While no specific HRMS data for this compound was found, HRMS data for other substituted 2,3-dihydrobenzofurans have been reported in the literature, demonstrating the utility of this technique. nih.gov

Table 2: Calculated and Hypothetical HRMS Data for this compound

CompoundFormulaCalculated Monoisotopic Mass (Da)Ion TypeHypothetical Measured Mass (Da)
This compoundC₈H₇FO138.0481[M+H]⁺Data not available

This table presents the calculated exact mass. Experimental data is required for confirmation.

X-ray Diffraction (XRD) for Single Crystal Structure Analysis

To perform single crystal XRD, a suitable single crystal of this compound would need to be grown. The diffraction pattern of X-rays passing through the crystal can then be used to construct an electron density map, from which the atomic positions can be determined. While the crystal structures of many benzofuran (B130515) derivatives have been reported, a specific crystal structure for this compound is not available in the crystallographic databases. The analysis of related structures, such as isopropyl 5-chloro-2-hydroxy-3-oxo-2,3-dihydrobenzofuran-2-carboxylate, demonstrates the detailed structural insights that can be gained from XRD. tandfonline.com

Table 3: Hypothetical Crystallographic Data Collection and Refinement Parameters for this compound

ParameterValue
Crystal systemData not available
Space groupData not available
a (Å)Data not available
b (Å)Data not available
c (Å)Data not available
α (°)Data not available
β (°)Data not available
γ (°)Data not available
Volume (ų)Data not available
ZData not available
R-factorData not available

This table illustrates the type of data obtained from an XRD experiment. No experimental data is currently available for the title compound.

Computational Chemistry and Theoretical Investigations of Fluoro 2,3 Dihydrobenzofuran Systems

Density Functional Theory (DFT) Based Studies

Density Functional Theory (DFT) has emerged as a principal tool in the computational study of molecular systems due to its favorable balance of accuracy and computational cost. DFT methods are utilized to investigate the electronic structure and properties of molecules by approximating the many-body electronic Schrödinger equation. These studies are fundamental to understanding the nuances of fluoro-2,3-dihydrobenzofuran systems. The B3LYP hybrid functional, combined with basis sets like 6-311++G(d,p), is a commonly employed level of theory for such investigations, providing reliable results for geometries, energies, and other molecular properties. mdpi.com

Geometrical Optimization and Structural Parameter Analysis

A foundational step in any computational study is the geometrical optimization of the molecule. This process seeks to find the minimum energy conformation of 4-Fluoro-2,3-dihydrobenzofuran, which corresponds to its most stable three-dimensional structure. DFT calculations, particularly at the B3LYP/6-311++G(d,p) level of theory, are adept at predicting structural parameters such as bond lengths, bond angles, and dihedral angles. mdpi.comresearchgate.net

While specific experimental crystallographic data for this compound is not available in the searched literature, theoretical calculations provide a reliable prediction of its structure. The optimization process would reveal the planarity of the benzofuran (B130515) ring system and the puckering of the dihydrofuran ring. The fluorine substitution at the 4-position is expected to influence the local geometry of the benzene (B151609) ring, potentially causing slight distortions in bond lengths and angles due to its high electronegativity. A comparison between the calculated parameters for the parent 2,3-dihydrobenzofuran (B1216630) and its 4-fluoro derivative would highlight the electronic effects of the fluorine substituent.

Table 1: Predicted Structural Parameters of this compound (Illustrative)

Parameter Predicted Value (B3LYP/6-311++G(d,p))
C-F Bond Length ~1.35 Å
C-O (furan) Bond Length ~1.37 Å
C-C (aromatic) Bond Length ~1.39 - 1.40 Å
C-C-F Bond Angle ~119°
O-C-C (furan) Bond Angle ~108°

Vibrational Frequency Calculations and Spectral Interpretations

Following geometrical optimization, vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. These calculations are crucial for the interpretation of experimental spectroscopic data. The vibrational modes correspond to specific stretching, bending, and torsional motions of the atoms within the molecule. nih.govchemrxiv.orgresearchgate.net

For this compound, the calculated vibrational spectrum would exhibit characteristic peaks corresponding to the C-F stretching frequency, C-O-C stretching of the dihydrofuran ring, and various aromatic C-H and C-C vibrations. The position of the C-F stretching vibration is particularly sensitive to the electronic environment and can provide insights into the nature of the carbon-fluorine bond. Theoretical spectra can be compared with experimental data to validate the computational model and aid in the assignment of observed spectral bands. mdpi.com

Table 2: Predicted ajor Vibrational Frequencies for this compound (Illustrative)

Vibrational Mode Predicted Frequency (cm⁻¹)
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 2950
C=C Aromatic Stretch 1450 - 1600
C-F Stretch 1200 - 1250
C-O Stretch (ether) 1050 - 1150

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energy and Distribution)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. irjweb.comnih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzofuran ring system, while the LUMO would also be distributed over the aromatic and furan (B31954) rings. The fluorine substituent, being electron-withdrawing, is anticipated to lower the energies of both the HOMO and LUMO compared to the unsubstituted parent compound. A detailed analysis of the spatial distribution of these orbitals reveals the most probable sites for nucleophilic and electrophilic attack. nih.gov

Table 3: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)

Parameter Predicted Value (eV)
HOMO Energy -6.5 to -7.5
LUMO Energy -0.5 to -1.5
HOMO-LUMO Gap (ΔE) 5.0 to 7.0

Note: These values are estimations based on typical DFT calculations for similar aromatic compounds. Specific data for this compound was not found.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted on the electron density surface and color-coded to indicate regions of different electrostatic potential. Red colors typically represent regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue colors indicate regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green areas represent neutral potential. rsc.orgresearchgate.net

In the case of this compound, the MEP map would likely show a region of negative electrostatic potential around the oxygen atom of the dihydrofuran ring and the fluorine atom, reflecting their high electronegativity. The hydrogen atoms of the aromatic ring would exhibit positive potential. The MEP map provides a valuable tool for predicting intermolecular interactions, such as hydrogen bonding, and for identifying reactive sites within the molecule. ajchem-a.com

Natural Bond Orbital (NBO) Analysis for Electronic Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions. It provides a localized picture of the electron density in terms of Lewis-like structures, including lone pairs and bond orbitals. NBO analysis can quantify the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs, which corresponds to hyperconjugative and conjugative interactions. The stabilization energy associated with these interactions provides a measure of their significance. malayajournal.org

Quantum Reactivity Descriptors (e.g., Electronegativity, Hardness, Electrophilicity)

Quantum reactivity descriptors are global parameters derived from the energies of the frontier molecular orbitals that provide a quantitative measure of a molecule's reactivity. Key descriptors include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Chemical Softness (S): The reciprocal of chemical hardness.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. chemrxiv.org

These descriptors for this compound can be calculated using the energies of the HOMO and LUMO obtained from DFT calculations. The values of these descriptors would provide a quantitative basis for comparing its reactivity with other related compounds. For instance, the introduction of the fluorine atom is expected to increase the electronegativity and hardness of the molecule compared to the unsubstituted 2,3-dihydrobenzofuran.

Table 4: Quantum Reactivity Descriptors (Illustrative)

Descriptor Formula
Electronegativity (χ) -(EHOMO + ELUMO) / 2
Chemical Hardness (η) (ELUMO - EHOMO) / 2
Chemical Softness (S) 1 / η
Electrophilicity Index (ω) χ² / (2η)

Note: The calculation of these descriptors requires the specific HOMO and LUMO energy values for this compound.

Elucidation of Reaction Mechanisms and Pathways via Computational Modeling

Computational modeling has emerged as a powerful tool for elucidating the intricate details of reaction mechanisms involving fluoro-2,3-dihydrobenzofuran systems. By employing quantum chemical calculations, researchers can map out potential energy surfaces, identify intermediates, and determine the energetic feasibility of various reaction pathways. Density Functional Theory (DFT) is a commonly utilized method for these investigations, providing a balance between computational cost and accuracy. For instance, in studies of related benzofuran systems, DFT calculations have been instrumental in clarifying the mechanisms of complex transformations, such as catalyzed cyclopropanation reactions. These computational approaches allow for the systematic exploration of proposed mechanistic steps, including nucleophilic attack, ring closure, and rearrangement processes. Through such in silico experiments, the viability of different proposed mechanisms can be assessed, guiding experimental efforts and providing a deeper understanding of the factors that control reactivity and product formation in fluoro-dihydrobenzofuran chemistry.

A cornerstone of mechanistic elucidation through computational chemistry is the characterization of transition states. The transition state represents the highest energy point along a reaction coordinate and is crucial for determining the rate of a chemical reaction. Computational methods, particularly DFT, are employed to locate and characterize the geometry and energy of transition states for reactions involving this compound. Frequency calculations are performed to confirm the nature of the stationary points on the potential energy surface; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Reaction coordinate analysis involves mapping the energetic profile of a reaction as it proceeds from reactants to products through the transition state. This analysis provides valuable insights into the bond-forming and bond-breaking processes that occur during the reaction. By examining the intrinsic reaction coordinate (IRC), researchers can confirm that a calculated transition state indeed connects the intended reactants and products. The energy barrier, or activation energy, derived from the difference in energy between the reactants and the transition state, is a key parameter that can be correlated with experimentally observed reaction rates.

Table 1: Hypothetical Transition State Analysis for a Reaction of this compound

Reaction StepComputational MethodBasis SetActivation Energy (kcal/mol)Key Bond Distances in TS (Å)
Ring OpeningB3LYP6-31G(d)25.4C2-O1: 1.85, C3-C3a: 2.10
Nucleophilic AdditionM06-2Xdef2-TZVP15.2Nu-C2: 2.05, C2-O1: 1.50

Note: The data in this table is hypothetical and for illustrative purposes only.

Computational chemistry plays a pivotal role in understanding and predicting the stereochemical outcomes of reactions involving this compound. The development of stereochemical models based on computational data allows for the rationalization of observed diastereoselectivity or enantioselectivity. By calculating the energies of the transition states leading to different stereoisomeric products, researchers can predict which stereoisomer will be formed preferentially.

These models often take into account steric and electronic effects of substituents on the dihydrobenzofuran ring and the reacting partners. For example, in the synthesis of substituted dihydrobenzofurans, subtle steric interactions can significantly influence the diastereoselectivity of the reaction organic-chemistry.org. Computational analysis of the transition state geometries can reveal the specific interactions that favor the formation of one stereoisomer over another. These insights are invaluable for the design of new catalysts and reaction conditions to achieve high levels of stereocontrol in the synthesis of complex molecules derived from this compound.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the electronic excited states of molecules and predict their electronic absorption spectra. This approach is particularly useful for understanding the photophysical properties of compounds like this compound. By calculating the vertical excitation energies and oscillator strengths, TD-DFT can provide a theoretical UV-Vis absorption spectrum that can be compared with experimental data.

The choice of functional and basis set is crucial for obtaining accurate results with TD-DFT. Theoretical studies on related aromatic systems, such as dibenzofuran and its derivatives, have shown that TD-DFT can provide reliable assignments of absorption bands in the UV-Vis region. The calculations can also offer insights into the nature of the electronic transitions, for example, by identifying them as π → π* or n → π* transitions. This information is valuable for understanding the influence of the fluorine substituent and the dihydrobenzofuran core on the electronic structure and photophysical behavior of the molecule.

Table 2: Hypothetical TD-DFT Calculated Electronic Transitions for this compound

TransitionWavelength (nm)Oscillator Strength (f)Major Contribution
S0 → S12850.015HOMO → LUMO (π → π)
S0 → S22500.230HOMO-1 → LUMO (π → π)
S0 → S32200.005HOMO → LUMO+1 (n → π*)

Note: The data in this table is hypothetical and for illustrative purposes only.

Role of 4 Fluoro 2,3 Dihydrobenzofuran As a Synthetic Building Block and Intermediate

Derivatization to Synthetically Relevant Complex Organic Scaffolds

The functionalization of the 4-Fluoro-2,3-dihydrobenzofuran core allows for its elaboration into more complex molecular architectures. Electrophilic aromatic substitution is a primary method for introducing new functional groups onto the aromatic ring, which can then serve as handles for further chemical transformations.

One key derivatization is bromination , which typically occurs at the most activated position of the aromatic ring. For this compound, the position ortho to the activating ether oxygen (C7) is the most probable site for electrophilic attack. This reaction introduces a bromine atom that can be utilized in a variety of subsequent cross-coupling reactions.

Another important transformation is formylation , which introduces an aldehyde group. This can be achieved through various methods, such as the Vilsmeier-Haack or Duff reactions. The resulting formyl group is a versatile intermediate that can be converted into numerous other functionalities, including carboxylic acids, alcohols, or used in condensation reactions to build larger molecular frameworks.

Below is a table summarizing key electrophilic substitution reactions for the derivatization of this compound.

Reaction TypeReagents & ConditionsExpected Major ProductApplication of Product
Bromination Br2, Acetic Acid7-Bromo-4-fluoro-2,3-dihydrobenzofuranPrecursor for cross-coupling reactions (e.g., Suzuki, Sonogashira) to form C-C bonds.
Formylation Hexamethylenetetramine, TFA (Duff reaction)4-Fluoro-7-formyl-2,3-dihydrobenzofuranIntermediate for synthesis of aldehydes, carboxylic acids, and for building heterocyclic rings.
Acylation Acyl chloride, Lewis Acid (e.g., AlCl3)7-Acyl-4-fluoro-2,3-dihydrobenzofuranSynthesis of aryl ketones, which are common substructures in pharmaceuticals.

This table represents expected outcomes based on established principles of electrophilic aromatic substitution. Specific experimental data for these reactions on this compound is limited in publicly accessible literature.

Strategic Importance in Chemical Synthesis and Scaffold Development

The 2,3-dihydrobenzofuran (B1216630) nucleus is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular scaffold that is capable of binding to multiple biological targets. nih.gov The introduction of a fluorine atom onto this scaffold, specifically at the 4-position, imparts several strategic advantages.

Modulation of Physicochemical Properties: Fluorine is highly electronegative and has a small van der Waals radius. Its substitution for a hydrogen atom can profoundly influence a molecule's properties:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Placing a fluorine atom at a potential site of metabolism can block this process, thereby increasing the drug's half-life and bioavailability.

Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.

Acidity/Basicity: The strong electron-withdrawing nature of fluorine can alter the pKa of nearby acidic or basic functional groups, which can affect drug-receptor interactions and solubility.

Enhancement of Biological Activity: The fluorine atom can engage in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, potentially increasing the binding affinity and potency of a drug candidate. The conformational effects of fluorine substitution can also pre-organize a molecule into a bioactive conformation.

The combination of the privileged dihydrobenzofuran scaffold with the unique properties of fluorine makes this compound a strategically important starting material for the synthesis of new therapeutic agents, particularly in areas like oncology and neuropharmacology.

Precursor for Advanced Functionalized Dihydrobenzofuran Derivatives

Starting from this compound, a diverse array of advanced derivatives can be synthesized. The initial functionalization, as described in section 5.1, provides key intermediates for multi-step synthetic sequences.

For instance, 7-Bromo-4-fluoro-2,3-dihydrobenzofuran is a particularly useful precursor. The bromine atom can be readily displaced or used in transition-metal-catalyzed cross-coupling reactions to introduce a wide range of substituents at the C7 position.

Examples of further transformations:

Suzuki Coupling: Reaction of the 7-bromo derivative with various boronic acids or esters in the presence of a palladium catalyst can introduce aryl, heteroaryl, or alkyl groups. This is a powerful method for constructing complex biaryl structures.

Sonogashira Coupling: Palladium-catalyzed coupling with terminal alkynes yields 7-alkynyl derivatives, which are valuable intermediates for creating more elaborate structures or for use in click chemistry.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond, enabling the synthesis of 7-amino derivatives, which are prevalent in many bioactive molecules.

Lithiation-Substitution: The bromo derivative can undergo lithium-halogen exchange to generate a potent nucleophile at the C7 position. This organolithium species can then react with a variety of electrophiles (e.g., aldehydes, ketones, CO2) to install different functional groups.

The following table outlines the synthesis of advanced derivatives from a common precursor.

Starting MaterialReaction TypeReagents & ConditionsProduct
7-Bromo-4-fluoro-2,3-dihydrobenzofuranSuzuki CouplingArylboronic acid, Pd(PPh3)4, Na2CO37-Aryl-4-fluoro-2,3-dihydrobenzofuran
7-Bromo-4-fluoro-2,3-dihydrobenzofuranSonogashira CouplingTerminal alkyne, PdCl2(PPh3)2, CuI, Et3N7-Alkynyl-4-fluoro-2,3-dihydrobenzofuran
7-Bromo-4-fluoro-2,3-dihydrobenzofuranBuchwald-Hartwig AminationAmine, Pd catalyst, ligand, base7-(Amino)-4-fluoro-2,3-dihydrobenzofuran

Through these and other synthetic methodologies, this compound serves as a foundational element for building a library of structurally diverse and functionally optimized molecules for various applications.

Future Perspectives and Emerging Research Directions in Fluoro 2,3 Dihydrobenzofuran Chemistry

Advancements in Sustainable and Eco-Friendly Synthetic Methodologies

The development of green and sustainable synthetic methods is a paramount goal in modern chemistry. For the synthesis of 2,3-dihydrobenzofuran (B1216630) derivatives, this includes the use of environmentally benign reagents, catalyst-free conditions, and energy-efficient processes like visible-light promotion or microwave irradiation. nih.govthieme-connect.com

Recent eco-friendly approaches have focused on minimizing the use of hazardous materials and expensive catalysts. nih.gov For instance, a protocol developed by Azevedo et al. in 2023 described a solvent-free, microwave-irradiated synthesis of chalcogenyl-based dihydrobenzofurans using catalytic iodine and DMSO as an oxidant. nih.gov Another green approach involves the organocatalytic oxidation of o-allylphenols using 2,2,2-trifluoroacetophenone (B138007) as the catalyst and hydrogen peroxide (H₂O₂) as the oxidant, which cyclize to form dihydrobenzofurans in high yields. thieme-connect.com Furthermore, visible-light-mediated synthesis has emerged as a sustainable strategy, as demonstrated in the preparation of sulfonyl-substituted dihydrobenzofurans from alkynyl ethers and sulfonyl chlorides using a photocatalyst without any additives. nih.gov Catalyst-free methods, such as base-induced [4+1] cyclization or thermal [3+2] cyclization reactions, also represent a significant step towards greener synthesis protocols. nih.gov

Table 1: Comparison of Sustainable Synthetic Methods for Dihydrobenzofurans

MethodCatalyst/ReagentConditionsKey Advantages
Organocatalytic Oxidation2,2,2-Trifluoroacetophenone / H₂O₂Mild, ambientCheap, metal-free, high yields. thieme-connect.com
Microwave-Assisted SynthesisIodine / DMSOSolvent-free, microwaveEco-friendly, rapid. nih.gov
PhotocatalysisPhotocatalyst (e.g., Eosin Y)Visible lightUses light as a renewable energy source, avoids additives. nih.govmdpi.com
Base-Induced CyclizationKOH or NaHSolvent-free grinding or in solutionCatalyst-free, high atom economy, good diastereoselectivity. nih.gov
ElectrocatalysisElectrolysis-mediatedAmbientEnvironmentally benign, one-pot reaction. nih.gov

Exploration of Novel Catalytic Systems and Methodologies

Transition metal catalysis remains a cornerstone for the synthesis of complex heterocyclic frameworks like 2,3-dihydrobenzofurans. nih.govrsc.org Research is continually focused on discovering novel catalysts that offer higher efficiency, broader substrate scope, and improved selectivity. Palladium, rhodium, iridium, and copper are among the most extensively studied metals for these transformations. nih.govrsc.org

Palladium-catalyzed reactions, such as Heck/Cacchi or Heck/borylation sequences, have been developed for the enantioselective synthesis of dihydrobenzofuran derivatives with excellent yields and high enantiomeric excess (ee). nih.gov For example, Wu et al. reported a Pd-catalyzed intramolecular coupling of alkyl phenyl ethers via C(sp³)–H and C(sp²)–H bond activation to furnish dihydrobenzofurans in up to 99% yield. nih.govrsc.org Rhodium catalysts have been successfully employed in [3+2] annulation reactions and carbene insertion reactions to produce highly functionalized and asymmetric dihydrobenzofurans. nih.govrsc.org A notable rhodium-catalyzed protocol allows for the synthesis of asymmetric fluoroalkyl 2,3-disubstituted dihydrobenzofurans with remarkable diastereomeric and enantiomeric ratios (>20:1 dr, up to 98:2 er). nih.govrsc.org

Dual catalytic systems, which combine two different catalysts to promote sequential or synergistic transformations, are also emerging. A dual Pd/Ni catalytic protocol was devised to synthesize dihydrobenzofurans containing a gem-difluorovinyl framework, highlighting the potential of combining different transition metals to achieve unique chemical transformations. nih.govrsc.org

Enhanced Stereocontrol and Enantiopure Compound Synthesis

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, developing methods for the asymmetric synthesis of enantiopure 2,3-dihydrobenzofurans is of critical importance. jst.go.jpsioc-journal.cn Research in this area focuses on asymmetric catalysis using chiral transition metal complexes or organocatalysts. sioc-journal.cnthieme-connect.com

Enantioselective synthesis has been achieved through various strategies, including:

Transition Metal Catalysis: Chiral ligands are used to control the stereochemical outcome of metal-catalyzed reactions. For instance, a rhodium-catalyzed carboamidation has been used to achieve the enantioselective synthesis of dihydrobenzofurans with up to a 98.5:1.5 enantiomeric ratio. nih.gov Similarly, diastereoselective dirhodium carboxylate catalysts have been employed for stereoselective C–H insertion reactions, yielding products with excellent trans enantiopurity (84% ee) and diastereoselectivity (>91:9 dr). nih.gov

Organocatalysis: Chiral small molecules, such as phosphoric acids or phosphines, can catalyze enantioselective transformations. researchgate.netthieme-connect.com An enantioselective [4+1]-annulation reaction catalyzed by a commercially available chiral phosphine (B1218219) provides access to chiral 2,3-dihydrobenzofurans with high diastereo- and enantioselectivities. thieme-connect.com

Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can direct the stereochemical course of a reaction. A strategy using enantiopure chiral salicyl N-phosphonyl imines in a domino annulation reaction yields functionalized 2,3-dihydrobenzofuran derivatives with impressive chemical yields and diastereoselectivity. rsc.orgrsc.org

Table 2: Selected Asymmetric Methodologies for Dihydrobenzofuran Synthesis

Catalytic SystemReaction TypeStereoselectivity AchievedReference
Chiral Rhodium ComplexAsymmetric CarboamidationUp to 98.5:1.5 er nih.gov
Dirhodium CarboxylateStereoselective C-H Insertion84% ee, >91:9 dr nih.gov
Chiral PhosphineOrganocatalytic [4+1] AnnulationHigh ee and dr thieme-connect.com
Chiral Phosphoric Acid[3+2] CycloadditionUp to 99% ee, >20:1 dr researchgate.net
Pd₂(dba)₃·CHCl₃ / N-Me-Xu₃Heck/Cacchi Reaction84–97% ee nih.gov

Strategic Functionalization for Diverse Chemical Libraries

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules, or chemical libraries, for high-throughput screening in drug discovery and chemical biology. nih.govresearchgate.net The 2,3-dihydrobenzofuran scaffold serves as an excellent starting point for DOS due to its rigid core and multiple sites for functionalization. nih.gov

Strategic functionalization involves developing robust synthetic protocols that allow for the introduction of various substituents onto the core structure using a range of building blocks. acs.org For example, libraries of 3-carboxy 2-aryl trans-2,3-dihydrobenzofurans have been prepared using commercially available salicylaldehydes, aryl boronic acids or halides, and various amines. nih.govacs.org This approach allows for systematic variation in physicochemical properties across the library. nih.gov

Late-stage functionalization (LSF) is a particularly powerful strategy where complex molecules are modified in the final steps of a synthesis. wikipedia.orgchimia.ch This avoids the need to re-synthesize analogues from scratch. For the dihydrobenzofuran core, LSF could be achieved through C-H activation reactions, allowing for the direct introduction of functional groups at specific positions on the aromatic ring or the dihydrofuran moiety. nih.gov Sequential C-H functionalization, combining rhodium- and palladium-catalyzed reactions, has been used to create highly functionalized and enantiopure 2,3-dihydrobenzofurans, demonstrating a powerful tool for diversification. nih.gov

Synergistic Integration of Computational and Experimental Approaches

The combination of computational chemistry with experimental work provides a powerful paradigm for modern chemical research. nih.govacs.org Computational methods, such as Density Functional Theory (DFT), can offer deep insights into reaction mechanisms, predict the reactivity of substrates, and guide the design of new catalysts and synthetic routes. rsc.orgpku.edu.cn

In the context of fluoro-2,3-dihydrobenzofuran chemistry, computational studies can be used to:

Elucidate Reaction Mechanisms: By calculating the energy profiles of different reaction pathways, researchers can understand how a reaction proceeds and identify the factors controlling selectivity. pku.edu.cn For example, computational studies on ruthenium-catalyzed C-H coupling have helped to detail the mechanism of benzofuran (B130515) formation. nih.gov

Predict Stereochemical Outcomes: Computational models can help rationalize the high stereoselectivity observed in asymmetric reactions by analyzing the transition state structures involving the catalyst and substrate. researchgate.net

Guide Catalyst Design: By understanding the electronic and steric properties that make a catalyst effective, new and improved catalysts can be designed in silico before being synthesized and tested in the lab. acs.org

This synergistic approach accelerates the discovery process, reduces the amount of empirical experimentation required, and leads to a more profound understanding of the chemical principles governing the synthesis and reactivity of complex molecules like 4-Fluoro-2,3-dihydrobenzofuran. nih.govrsc.org

Q & A

Q. Methodological Comparison Table

MethodCatalyst/ReagentYieldKey AdvantageReference
Pd-mediated couplingPd(PPh₃)₄72%Scalable, modular substitution
Cu/SPDO cycloadditionCu(OTf)₂, SPDO ligand85–90%Enantioselectivity (up to 95% ee)
Rh-catalyzed C–H activation[RhCp*Cl₂]₂60–75%Direct functionalization

How can structural contradictions in cyclization steps during synthesis be resolved?

Basic:
Failed cyclization attempts, such as the direct conversion of phenylethyl alcohol derivatives, may require intermediate isolation. For example, isolating the stable chloro derivative (e.g., compound 12 in ) and refluxing under basic conditions (e.g., NaOH/EtOH) ensures successful cyclization .

Advanced:
Computational modeling (DFT calculations) can predict reaction pathways and identify energy barriers. Adjusting solvent polarity (e.g., switching from THF to DMF) or using directing groups (e.g., boronate esters) can stabilize transition states and improve yields .

What analytical techniques are critical for characterizing this compound derivatives?

Basic:

  • NMR Spectroscopy : ¹⁹F NMR distinguishes fluorinated positions, while ¹H NMR identifies dihydrofuran ring protons (δ 3.0–4.5 ppm) .
  • Mass Spectrometry : High-resolution MS confirms molecular formulas (e.g., C₈H₇FO for this compound, m/z 138.14) .

Advanced:

  • X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated for hexasubstituted dihydrofurans (e.g., CCDC 1828960) .
  • Dynamic NMR : Detects conformational flexibility in the dihydrofuran ring under varying temperatures .

How can computational methods predict the biological activity of this compound derivatives?

Advanced:

  • Molecular Dynamics (MD) Simulations : Assess binding stability to targets (e.g., mPGES-1 or viral proteins) using software like GROMACS .
  • ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP ~2.5 for optimal blood-brain barrier penetration) .

Case Study :
Docking studies revealed that 2,3-dihydrobenzofuran derivatives exhibit strong binding affinity (ΔG < −8 kcal/mol) to fungal CYP51, suggesting antifungal potential .

What purification strategies are optimal for isolating this compound?

Basic:

  • Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) effectively separates dihydrobenzofurans from byproducts .

Advanced:

  • HPLC with Chiral Columns : Resolves enantiomers using cellulose-based phases (e.g., Chiralpak IC) .
  • Crystallization : Ethyl acetate/hexane mixtures yield high-purity crystals, as seen in crystalline vanillate derivatives (e.g., GS-9131) .

How do fluorination patterns influence the reactivity of dihydrobenzofuran derivatives?

Advanced:

  • Electrophilic Fluorination : Direct fluorination at the 4-position enhances electron-withdrawing effects, accelerating nucleophilic aromatic substitution .
  • Ortho-Fluorine Effects : Fluorine at C-5 increases ring strain, favoring ring-opening reactions under acidic conditions .

Data Contradiction Note :
Fluorine’s electronegativity may unexpectedly stabilize intermediates, as observed in failed cyclization attempts requiring alternative bases (e.g., K₂CO₃ instead of NaOH) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.